Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate
Description
Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate is a carbamate derivative featuring a phenyl group substituted with a tert-butyl carbamate moiety at the para position. The pyridin-4-yloxy substituent introduces a 2-amino-3-nitro-pyridine ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
tert-butyl N-[4-(2-amino-3-nitropyridin-4-yl)oxyphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-16(2,3)25-15(21)19-10-4-6-11(7-5-10)24-12-8-9-18-14(17)13(12)20(22)23/h4-9H,1-3H3,(H2,17,18)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYBTOVXGKUMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate typically involves:
- Protection of amine groups with tert-butyl carbamate (Boc) groups to improve stability and selectivity.
- Introduction of the nitro group via nitration reactions.
- Formation of the ether linkage between the pyridine and phenyl rings.
- Reduction of nitro groups to amino groups where necessary.
- Coupling reactions to assemble the final substituted carbamate.
Protection of Amino Groups Using tert-Butyl Carbamate
The introduction of the tert-butyl carbamate protecting group is commonly achieved by reacting the amino precursor with tert-butyl dicarbonate (Boc2O) in the presence of catalytic amounts of N,N-dimethyl-4-aminopyridine (DMAP). This two-step process often involves:
- Formation of a bis-Boc-protected intermediate.
- Selective cleavage of one Boc group using trifluoroacetic acid (TFA) to yield the mono-protected tert-butyl carbamate derivative.
This method results in high yields (~95%) and better control compared to one-step syntheses.
Nitration and Reduction Steps
Nitration is typically performed using a mixture of fuming nitric acid and sulfuric acid to introduce nitro groups at specific aromatic positions. For example, nitration of tert-butyl-substituted phenols or benzene derivatives yields nitro intermediates in moderate to good yields.
Subsequent reduction of nitro groups to amino groups is achieved using hydrazine hydrate (NH2-NH2·H2O) in methanol under reflux conditions, often catalyzed by iron(III) chloride (FeCl3). The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is basified and extracted to isolate the amino-substituted product.
Formation of the Pyridinyl Ether Linkage
The key ether bond between the 4-position of the pyridine ring and the phenyl ring is formed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki coupling:
Amide Coupling and Carbamate Formation
Amide bond formation involving the carbamate group is generally achieved through coupling reactions using carbodiimide-based reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as an additive to improve coupling efficiency and reduce side reactions.
A typical procedure involves:
Representative Experimental Procedure
Research Findings and Yields
- The Boc protection and selective deprotection strategy significantly improves yield and purity compared to one-step methods.
- Reduction of nitro groups using hydrazine hydrate under FeCl3 catalysis is efficient, yielding clean amino intermediates suitable for further coupling.
- Suzuki coupling reactions provide a versatile and high-yielding method for constructing the critical ether linkage between pyridine and phenyl rings.
- Amide coupling using EDCI/HOBt is a reliable method to obtain the final carbamate derivatives with yields typically exceeding 70%, depending on substituents.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various transformations, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The nitro group can be reduced to an amino group under appropriate conditions.
- Substitution Reactions : The phenylcarbamate moiety can undergo nucleophilic substitution reactions, broadening its utility in synthetic chemistry.
Biology
In biological research, tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate is investigated for its potential as an enzyme inhibitor and in studies involving protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific biological pathways.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its unique properties enable its use in:
- Pharmaceuticals : As an intermediate in the synthesis of therapeutic agents.
- Agricultural Chemicals : In the development of agrochemicals that require specific biochemical interactions.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation. The compound's binding affinity was assessed through various biochemical assays, revealing significant inhibition at low concentrations.
Case Study 2: Synthesis of Novel Compounds
Researchers synthesized a series of novel compounds derived from this compound, exploring their pharmacological properties. These derivatives showed promising activity against multiple drug-resistant bacterial strains, indicating potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. In contrast, the 1-hydroxyethyl group in introduces electron-donating effects, stabilizing intermediates during enzymatic resolution . The trifluoromethoxy group in combines lipophilicity and metabolic resistance, whereas the nitro group in the target compound may require reduction to an amine for further derivatization .
Reactivity and Synthetic Utility :
- Chloromethyl () and hydrazinecarbonyl () substituents enable straightforward functionalization via alkylation or hydrazone formation, respectively. The nitro group in the target compound could undergo reduction to an amine, enabling cross-coupling or cyclization reactions .
- highlights Suzuki-Miyaura coupling for introducing boronic acid derivatives, a strategy applicable to the target compound’s pyridine ring for diversification .
Biological Relevance :
- Fluorinated analogs () are prevalent in drug discovery due to enhanced bioavailability and target binding. The target compound’s nitro group may act as a prodrug motif, releasing active amines in vivo .
Physicochemical and Spectroscopic Data
While experimental data for the target compound are unavailable, comparisons with structurally related carbamates reveal trends:
- Melting Points : Carbamates with rigid substituents (e.g., ’s pyrazolo-pyrimidinyl derivative) exhibit higher melting points (163–166°C) compared to flexible aliphatic analogs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 615.7 for ) align with calculated masses, suggesting reliable characterization protocols for the target compound .
Challenges and Limitations
- Nitro Group Instability : The 3-nitro group in the target compound may pose stability issues under acidic or reducing conditions, necessitating protective strategies during synthesis.
- Solubility: Polar nitro and amino groups may reduce lipophilicity, requiring formulation optimization for biological applications.
Biological Activity
Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS No: 884339-78-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of CHNO and a molecular weight of 346.34 g/mol, this compound exhibits various interactions at the molecular level that may influence biological systems.
The synthesis typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance yield and purity . The compound is characterized by its unique functional groups, which contribute to its reactivity and bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or receptor binding, leading to significant changes in cellular processes. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to enzyme inhibition and protein-ligand interactions .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways. For instance, compounds with similar structures have shown inhibition of β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
Preliminary findings suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Results indicate that at certain concentrations, the compound exhibits cytotoxic effects that could be leveraged for therapeutic applications against cancer cells .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated a reduction in neuroinflammatory markers in astrocytes exposed to amyloid-beta peptides. This suggests a potential role in mitigating neurodegeneration associated with Alzheimer's disease .
- Cancer Cell Studies : A separate investigation into its cytotoxic effects revealed that the compound induced apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent. The mechanism was linked to the modulation of apoptotic pathways and cellular stress responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a nitropyridine derivative to a phenylcarbamate intermediate. Key steps include:
Nitration and Amination : Introduce the nitro and amino groups on the pyridine ring under controlled acidic or basic conditions to ensure regioselectivity .
Coupling Reaction : React the nitropyridine intermediate with a tert-butyl-protected phenylcarbamate using catalysts like palladium or copper to form the ether linkage .
Protection/Deprotection : Use tert-butyl dicarbonate (Boc anhydride) for carbamate protection, requiring anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) .
- Critical Conditions : Temperature (0–25°C for sensitive steps), moisture-free environments, and pH control (e.g., buffered solutions for amination) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), aromatic protons, and carbamate linkages .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carbamate) and ~1520 cm (NO symmetric stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. In medicinal chemistry research, what role does this compound serve as a lead compound, and how is its structural diversity exploited?
- Methodological Answer : The compound acts as a scaffold for developing enzyme inhibitors or receptor modulators due to its:
- Nitro Group : Enhances electron-withdrawing properties, improving binding to catalytic sites (e.g., nitroreductases) .
- Amino Group : Allows derivatization via reductive amination or acylation to explore structure-activity relationships (SAR) .
- Carbamate Protection : Facilitates selective deprotection for further functionalization .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity in the nitration step during synthesis?
- Methodological Answer :
- Nitrating Agents : Compare mixed acids (HNO/HSO) vs. acetyl nitrate for controlled nitration .
- Temperature : Lower temperatures (e.g., 0–5°C) favor para-nitration over ortho byproducts .
- Catalysts : Use zeolites or ionic liquids to direct nitration to the 3-position of the pyridine ring .
- Monitoring : Employ in-situ FTIR or HPLC to track regioselectivity and adjust conditions dynamically .
Q. When encountering contradictory results in enzyme inhibition assays, what methodological approaches can validate the findings?
- Methodological Answer :
- Assay Reproducibility : Repeat assays with standardized protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and check compound purity via HPLC (>95% purity) .
- Orthogonal Assays : Validate inhibition using both fluorometric and colorimetric assays (e.g., NADH depletion vs. substrate conversion) .
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and use nonlinear regression for IC determination .
Q. What strategies are recommended to assess the compound’s stability under varying pH and temperature conditions in biological assays?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation via HPLC at 0, 24, and 48 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events .
- Light Sensitivity : Store samples under UV/visible light and monitor photodegradation products using LC-MS .
Q. How can molecular docking studies be designed to predict the interaction of this compound with target enzymes?
- Methodological Answer :
- Protein Preparation : Obtain crystal structures (e.g., from PDB) and optimize hydrogen bonding networks using software like AutoDock Tools .
- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method) .
- Docking Parameters : Use Lamarckian genetic algorithms with 100 runs to explore binding modes, validated by MM-GBSA scoring .
- Experimental Validation : Correlate docking scores with in vitro IC values to refine computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
